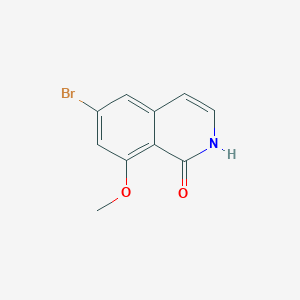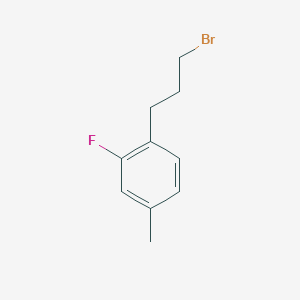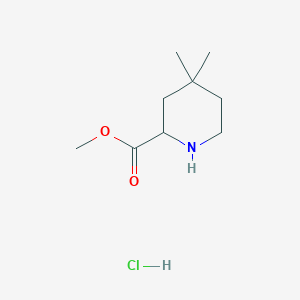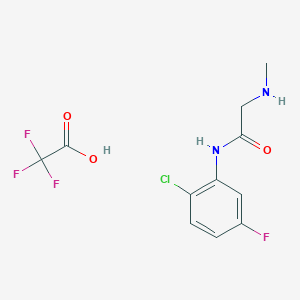
N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a phenyl ring substituted with chlorine and fluorine atoms, an acetamide group, and a trifluoroacetic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid typically involves multiple steps:
Formation of the Phenyl Intermediate: The starting material, 2-chloro-5-fluoroaniline, undergoes a reaction with acetic anhydride to form N-(2-chloro-5-fluorophenyl)acetamide.
Methylation: The intermediate is then treated with methylamine under controlled conditions to yield N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide.
Trifluoroacetylation: Finally, the compound is reacted with trifluoroacetic anhydride to introduce the trifluoroacetic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- N-(2-chloro-4-fluorophenyl)-2-(methylamino)acetamide
- N-(2-chloro-5-fluorophenyl)-2-(ethylamino)acetamide
- N-(2-chloro-5-fluorophenyl)-2-(methylamino)propionamide
Uniqueness
N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide, trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety, which can impart distinct physicochemical properties and reactivity compared to similar compounds
属性
分子式 |
C11H11ClF4N2O3 |
|---|---|
分子量 |
330.66 g/mol |
IUPAC 名称 |
N-(2-chloro-5-fluorophenyl)-2-(methylamino)acetamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H10ClFN2O.C2HF3O2/c1-12-5-9(14)13-8-4-6(11)2-3-7(8)10;3-2(4,5)1(6)7/h2-4,12H,5H2,1H3,(H,13,14);(H,6,7) |
InChI 键 |
IPPJMDIWXUOHEV-UHFFFAOYSA-N |
规范 SMILES |
CNCC(=O)NC1=C(C=CC(=C1)F)Cl.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride](/img/structure/B13503541.png)
![rac-(4aR,7aR)-4a-(methoxymethyl)-octahydropyrano[2,3-c]pyrrole hydrochloride, cis](/img/structure/B13503544.png)
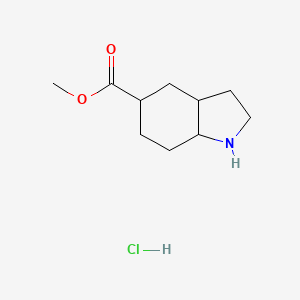
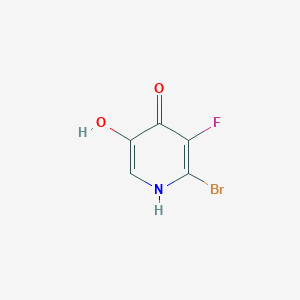
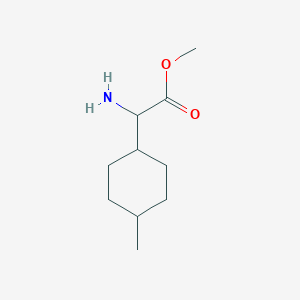
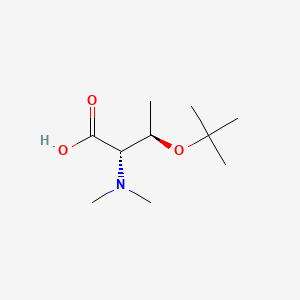
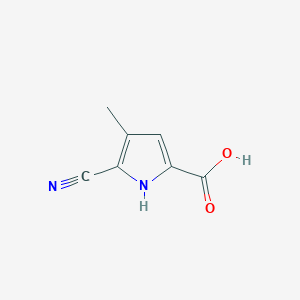
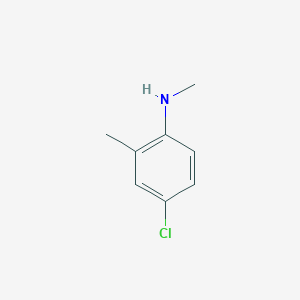
![4-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B13503586.png)
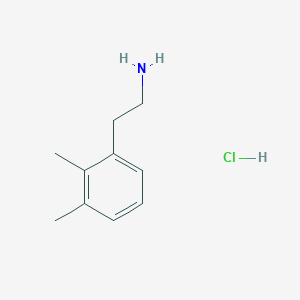
![tert-butyl N-[2-(3-iodophenyl)ethyl]carbamate](/img/structure/B13503608.png)
